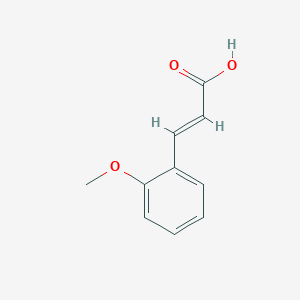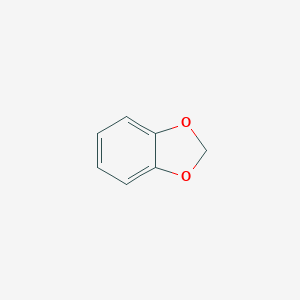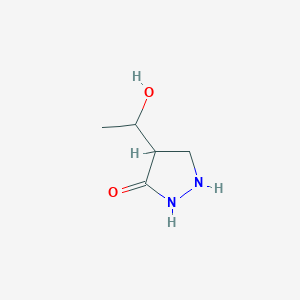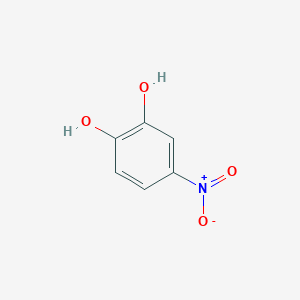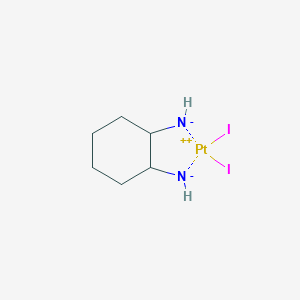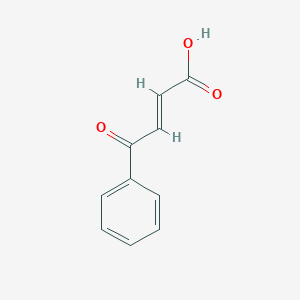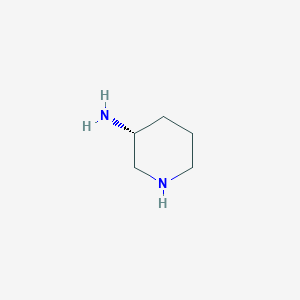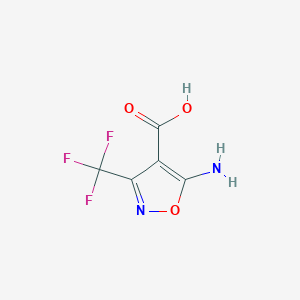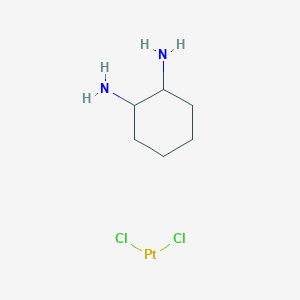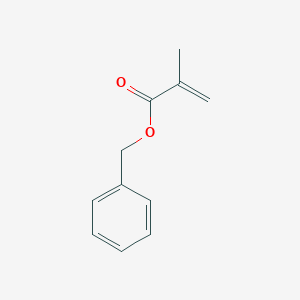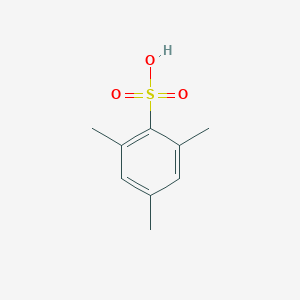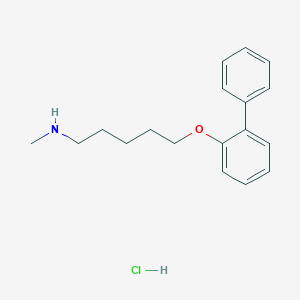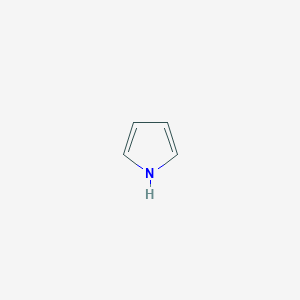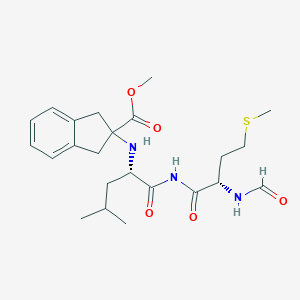
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester, also known as fMLF-Phe-Met, is a peptide that is widely used in scientific research. This peptide is a potent chemoattractant for neutrophils and is involved in the immune response.
Mecanismo De Acción
FMLF-Phe-Met binds to a receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding triggers a signaling pathway that leads to the activation of the neutrophils and their migration to the infection site. The activation of neutrophils involves the release of reactive oxygen species (ROS), which are involved in the destruction of invading pathogens.
Efectos Bioquímicos Y Fisiológicos
FMLF-Phe-Met has several biochemical and physiological effects. It is a potent chemoattractant for neutrophils, which play a crucial role in the immune response. The activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester leads to the release of ROS, which are involved in the destruction of invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester also induces the release of cytokines, which are signaling molecules involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMLF-Phe-Met has several advantages for lab experiments. It is a potent and specific chemoattractant for neutrophils, which allows for the study of neutrophil migration in vitro and in vivo. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is also stable and easy to synthesize using SPPS. However, there are some limitations to using N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester in lab experiments. It is a small peptide and may not accurately reflect the complexity of the immune response in vivo. Additionally, the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester may not accurately reflect the activation of neutrophils in response to infection.
Direcciones Futuras
There are several future directions for the study of N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. One direction is the development of new chemoattractants for neutrophils that are more specific and potent than N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. Another direction is the study of the signaling pathways involved in the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. This could lead to the development of new drugs that target these pathways and modulate the immune response. Finally, the study of the interaction between N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester and other immune cells, such as macrophages and dendritic cells, could provide insights into the complexity of the immune response.
Métodos De Síntesis
FMLF-Phe-Met can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled one amino acid at a time on a solid support. The amino acids are protected by different groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the solid support. The peptide is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
FMLF-Phe-Met is used in scientific research to study the immune response, inflammation, and infectious diseases. This peptide is a potent chemoattractant for neutrophils, which are a type of white blood cell. Neutrophils play a crucial role in the immune response by attacking and destroying invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is used to study the migration of neutrophils to infection sites and the mechanisms involved in this process.
Propiedades
Número CAS |
134406-59-0 |
|---|---|
Nombre del producto |
N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester |
Fórmula molecular |
C23H33N3O5S |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
methyl 2-[[(2S)-1-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C23H33N3O5S/c1-15(2)11-19(21(29)25-20(28)18(24-14-27)9-10-32-4)26-23(22(30)31-3)12-16-7-5-6-8-17(16)13-23/h5-8,14-15,18-19,26H,9-13H2,1-4H3,(H,24,27)(H,25,28,29)/t18-,19-/m0/s1 |
Clave InChI |
SJRDFGYKANPGLS-OALUTQOASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC |
Sinónimos |
HCO-Met-Leu-Ain-OMe N-formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



